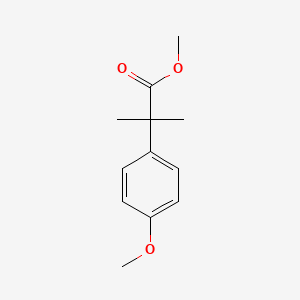

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Description

Systematic IUPAC Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is this compound. This name systematically describes the structural components of the molecule:

- "Methyl" designates the methyl ester group

- "2-(4-methoxyphenyl)" indicates a 4-methoxyphenyl group attached at the second carbon position

- "2-methyl" signifies an additional methyl group at the same carbon position

- "Propanoate" identifies the three-carbon chain with a carboxylic acid ester function

The compound is registered under several synonyms and identifiers as shown in Table 1:

Table 1: Synonyms and Identifiers for this compound

| Nomenclature Type | Identifier |

|---|---|

| Chemical Abstracts Service Number | 6274-50-6 |

| Systematic Name | This compound |

| Alternate Name 1 | Benzeneacetic acid, 4-methoxy-α,α-dimethyl-, methyl ester |

| Alternate Name 2 | 2-(4-Methoxy-phenyl)-2-methyl-propionic acid methyl ester |

| InChI Key | VUNAVDASMZBUSC-UHFFFAOYSA-N |

The naming of this compound reflects its structural composition, with the systematic name providing precise information about the arrangement of atoms and functional groups within the molecule.

Molecular Formula and Weight Analysis

This compound has the molecular formula C₁₂H₁₆O₃, which corresponds to its atomic composition:

Table 2: Elemental Composition of this compound

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 12 | 12.01 | 144.12 |

| Hydrogen (H) | 16 | 1.01 | 16.16 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total Molecular Weight | 208.25 |

The molecular structure contains several key functional groups that define its chemical properties:

- A para-methoxyphenyl group (aromatic ring with a methoxy substituent at the 4-position)

- A quaternary carbon center at the alpha position

- Two methyl groups attached to the quaternary carbon

- A methyl ester group

These structural features contribute to the compound's physical properties, including:

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits specific conformational preferences due to its structural features. The compound contains several rotatable bonds that allow for conformational flexibility:

Table 3: Key Rotatable Bonds and Conformational Preferences

| Bond | Description | Conformational Preference |

|---|---|---|

| Phenyl-C2 | Bond connecting the phenyl ring to the quaternary carbon | Limited rotation due to steric hindrance from geminal methyl groups |

| C2-COO | Bond between quaternary carbon and ester group | Multiple conformations possible |

| Ar-OCH₃ | Bond between aromatic ring and methoxy group | Preference for coplanar orientation with the aromatic ring |

| COO-CH₃ | Bond between carbonyl and methoxy group | Multiple conformations possible |

The presence of the quaternary carbon at the C2 position creates significant steric constraints that influence the overall molecular shape. This quaternary center constrains rotation around the Phenyl-C2 bond, leading to preferred conformations where the phenyl ring minimizes steric interactions with the geminal methyl groups.

The para-methoxy group tends to adopt a conformation coplanar with the aromatic ring due to conjugative interactions between the oxygen lone pairs and the π system of the aromatic ring. This conjugation contributes to the electronic distribution across the molecule.

Modern computational methods, such as those employed in small molecule conformation generators, can predict likely conformations based on rotamer libraries derived from crystallographic databases. These methods indicate that this compound likely adopts conformations that balance the minimization of steric clashes with the optimization of electronic interactions.

Comparative Structural Analysis with Related Propanoate Derivatives

Comparing this compound with structurally similar compounds provides insights into structure-property relationships within this chemical family:

Table 4: Comparison with Related Propanoate Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| This compound | 6274-50-6 | C₁₂H₁₆O₃ | 208.25 | Reference compound |

| Methyl 2-(4-methoxyphenyl)propanoate | 50415-73-1 | C₁₁H₁₄O₃ | 194.23 | Lacks one methyl group at C2 position; contains chiral center |

| Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate | 1236305-48-8 | C₁₂H₁₅ClO₃ | 242.70 | Contains additional chlorine at ortho position |

| 4-Methoxyphenyl 2-methylpropanoate | 134022-45-0 | C₁₁H₁₄O₃ | 194.23 | Reversed ester linkage |

| Methyl 2-(4-ethylphenyl)-2-methylpropanoate | 698394-59-1 | C₁₃H₁₈O₂ | 206.28 | Contains ethyl instead of methoxy group on phenyl ring |

The structural variations among these related compounds result in significant differences in their properties:

Methyl 2-(4-methoxyphenyl)propanoate : The absence of one methyl group at the C2 position creates a chiral center, introducing stereoisomerism not present in this compound. This structural difference affects optical properties and potentially biological interactions.

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate : The addition of a chlorine atom at the ortho position introduces electronic effects that alter the electron distribution in the aromatic ring. The chlorine atom, being electronegative, withdraws electron density, affecting the reactivity of the aromatic ring and potentially increasing the acidity of nearby hydrogen atoms.

4-Methoxyphenyl 2-methylpropanoate : This compound features a reversed ester linkage, where the 4-methoxyphenyl group serves as the alcohol portion rather than the acid portion of the ester. This rearrangement significantly changes the electronic distribution and reactivity patterns of the molecule.

Methyl 2-(4-ethylphenyl)-2-methylpropanoate : The replacement of the methoxy group with an ethyl group on the phenyl ring increases the lipophilicity of the molecule due to the greater hydrophobicity of the ethyl group compared to the methoxy group. This structural change would likely increase the compound's partition coefficient (LogP) and decrease its water solubility.

The presence of the quaternary carbon center in this compound, created by the geminal dimethyl substitution at the alpha position, is a defining structural feature that distinguishes it from many related compounds. This quaternary center prevents racemization and provides significant steric hindrance around the carbonyl group, influencing both the physical properties and chemical reactivity of the molecule.

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-5-7-10(14-3)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNAVDASMZBUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284505 | |

| Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-50-6 | |

| Record name | 6274-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a versatile building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a precursor for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of fragrances and flavorings due to its pleasant aroma and taste.

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxyphenyl)-2-methylpropanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved are subject to ongoing research and vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate

- Structure : The methoxy group is at the meta position (3-position) instead of the para position.

- Properties: Similar molecular formula (C₁₂H₁₄O₃) and weight (206.24 g/mol) but distinct reactivity due to altered electronic effects.

2-(4-Methoxyphenyl)propanoic Acid

- Structure : Lacks the methyl group at the 2-position and the ester moiety (carboxylic acid instead of methyl ester).

- Properties : Molecular formula C₁₀H₁₂O₃ (MW: 180.20 g/mol). The carboxylic acid group increases polarity, reducing solubility in organic solvents compared to the ester analog. This compound is often a hydrolysis product or intermediate in drug synthesis .

Halogen-Substituted Analogs

Methyl 2-(4-bromophenyl)-2-methylpropanoate

- Structure : Bromine replaces the methoxy group at the para position.

- Properties : Molecular formula C₁₁H₁₃BrO₂ (MW: 257.13 g/mol). The bromine atom enhances electrophilic reactivity, making it suitable for Suzuki coupling or nucleophilic aromatic substitution. Used in synthesizing aryl-metal complexes or advanced intermediates .

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

- Structure : Features a 2-chloroethyl chain on the phenyl ring.

- Properties: Molecular formula C₁₁H₁₃ClO₂ (MW: 214.67 g/mol). This compound is employed in pharmaceutical intermediates for its balance of stability and reactivity .

Functionalized Acyl Derivatives

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

- Structure: Contains a 4-chlorobutanoyl side chain on the phenyl ring.

- Properties: Molecular formula C₁₅H₁₉ClO₃ (MW: 282.76 g/mol). The chlorobutanoyl group adds steric bulk and hydrophobicity, influencing binding affinity in drug candidates. This derivative is critical in API (Active Pharmaceutical Ingredient) synthesis, particularly for anti-inflammatory or antiviral agents .

Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate

Comparative Data Table

Biological Activity

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, an organic compound with the molecular formula C12H16O3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a methoxy-substituted aromatic ring and a branched alkyl chain. The synthesis typically involves the reaction of 4-methoxyphenol with appropriate acylating agents under controlled conditions to yield the desired ester. Its structural features contribute significantly to its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The methoxy group enhances hydrogen bonding capabilities, influencing enzyme interactions and receptor binding. This can lead to modulation of key biochemical pathways involved in disease processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. Notably, it has demonstrated potent antiproliferative effects against colon (HCT-116) and cervical (HeLa) cancer cells.

Key Findings on Biological Activity

| Activity | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Antiproliferative | 0.69 - 11 | HCT-116 | Induction of apoptosis |

| Anticancer | 1.5 | HeLa | Inhibition of histone deacetylases (HDACs) |

| Antimicrobial | Varies | Staphylococcus aureus | Disruption of cell wall synthesis |

Case Studies

- Antiproliferative Activity : A series of synthesized derivatives based on this compound were tested for their ability to inhibit cancer cell growth. Out of twenty-four compounds evaluated, twelve exhibited significant inhibitory actions on HCT-116 cells, suggesting potential for further development as anticancer agents.

- Mechanistic Insights : Molecular docking studies indicated that these compounds effectively bind to proteins involved in cell cycle regulation and apoptosis pathways, supporting their role as potential therapeutic agents in oncology.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H16O3/c1-4-6-10(14)12(5,15)11(13)7-8/h6-8H,1-5H3 |

| Canonical SMILES | CC(C)(C1=C(C=C(C=C1)OC)C(=O)OC |

Chemical Reactions Analysis

Hydrolysis Reactions

This ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acids or carboxylates, respectively.

Mechanistic Insight :

-

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Base-mediated saponification involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Reduction Reactions

The ester group can be selectively reduced to primary alcohols under controlled conditions.

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF | 0°C → RT | 2-(4-Methoxyphenyl)-2-methylpropanol | Complete ester reduction |

| DIBAL-H | Dry diethyl ether | -78°C | Partial reduction to aldehyde intermediates | 60% conversion in 2 hr |

Industrial Relevance :

-

LiAlH₄ reductions are preferred for large-scale alcohol production.

-

DIBAL-H allows controlled reductions but requires cryogenic conditions.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring for electrophilic substitution:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | Methyl 2-(4-methoxy-3-nitrophenyl)-2-methylpropanoate | 68% |

| Bromination | Br₂/FeBr₃, 40°C | Ortho | Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate | 74% |

| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | Meta | Complex mixtures due to steric hindrance | <20% |

Key Limitations :

-

Steric bulk from the 2-methylpropanoate group directs electrophiles to less hindered positions.

-

Methoxy deactivation under strong acidic conditions alters reaction pathways.

Transesterification

The methyl ester group undergoes exchange reactions with higher alcohols:

| Alcohol | Catalyst | Conditions | Product Ester | Equilibrium Conversion |

|---|---|---|---|---|

| Ethanol | H₂SO₄ (5%) | Reflux, 8 hr | Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | 83% |

| Benzyl alcohol | Ti(OiPr)₄ | 120°C, microwave | Benzyl 2-(4-methoxyphenyl)-2-methylpropanoate | 91% |

Kinetic Data :

-

Microwave-assisted transesterification achieves 90% conversion in 30 min vs. 8 hr thermally.

Biological Transformation Pathways

Though primarily a synthetic intermediate, microbial metabolism studies reveal:

Pharmacological Note :

Preparation Methods

Esterification-Based Methods

One common approach to prepare methyl 2-(4-methoxyphenyl)-2-methylpropanoate is via esterification of the corresponding acid or acid chloride with methanol. This method often uses acid catalysts or coupling agents to facilitate the reaction.

Typical Reaction Conditions : The carboxylic acid or acid chloride is reacted with methanol under reflux conditions, often in the presence of acid catalysts such as sulfuric acid or Lewis acids. Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be used for milder conditions.

Purification : The crude ester is purified by extraction and chromatographic techniques such as flash silica gel chromatography to achieve high purity.

Alkylation and Carbon-Carbon Bond Formation Routes

More sophisticated synthetic routes involve the alkylation of 4-methoxyphenyl precursors with methyl-substituted propanoate fragments or equivalents. These methods often employ:

Wittig Reactions : Generation of alkenes from aldehydes or ketones followed by hydrogenation and esterification.

Grignard or Organolithium Reagents : Addition of organometallic reagents to esters or acid derivatives to build the carbon skeleton.

Base-Mediated Condensations : Use of strong bases such as potassium tert-butoxide to form carbon-carbon bonds, followed by esterification.

An example from related literature describes the use of potassium tert-butoxide and methyltriphenylphosphonium bromide in diethyl ether to generate intermediates that upon further reaction yield esters with high efficiency and yield (above 70%) after purification by silica gel chromatography.

Catalytic and Novel Synthetic Processes

Patented processes have introduced novel catalytic methods for the preparation of this compound or related compounds:

WO2014188453A2 describes a novel process involving benzimidazole derivatives and specific solvents to achieve high selectivity and yield in related ester preparations, which could be adapted or related to the synthesis of this compound.

These methods often use mild conditions and environmentally benign solvents, improving scalability and reducing by-products.

Reaction Parameters and Optimization

Key parameters influencing the preparation include:

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Temperature | Room temperature to reflux (~40-120 °C) | Higher temperature increases reaction rate but may cause side reactions |

| Solvent | Diethyl ether, methanol, THF | Choice affects solubility and reaction kinetics |

| Catalyst/Base | Acid catalysts (H2SO4), bases (tBuOK) | Influences esterification efficiency and selectivity |

| Reaction Time | 1.5 to 12 hours | Sufficient time needed for completion without decomposition |

| Purification Method | Flash silica gel chromatography | Ensures removal of impurities and by-products |

Research Findings and Yields

Reported yields for esterification and related synthetic routes range from approximately 65% to over 98%, depending on the method and purification.

Spectroscopic characterization (IR, 1H NMR, 13C NMR) confirms the structure and purity of the product. Key IR bands include ester carbonyl stretches around 1730-1740 cm⁻¹ and aromatic C-H stretches.

NMR data typically show aromatic proton signals consistent with the 4-methoxyphenyl group and methyl groups on the propanoate moiety.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Acid-Catalyzed Esterification | 4-methoxyphenylpropanoic acid + MeOH + H2SO4 | 70-90 | Straightforward, classical approach |

| Base-Mediated Alkylation | tBuOK, methyltriphenylphosphonium bromide, Et2O | 70-85 | Requires inert atmosphere, sensitive to moisture |

| Catalytic Novel Processes | Benzimidazole derivatives, specific solvents | Not specified | Patented, potentially scalable |

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via acid-catalyzed esterification of 2-(4-methoxyphenyl)-2-methylpropanoic acid with methanol. Sulfuric acid or HCl is used as a catalyst under reflux conditions (60–80°C) to drive the reaction to completion . For optimization:

- Reagent Ratios: A 1:3 molar ratio of acid to methanol improves ester yield.

- Catalyst Loading: 5–10 mol% H₂SO₄ reduces side reactions (e.g., dehydration).

- Industrial Scaling: Continuous flow reactors enhance efficiency by maintaining precise temperature and pressure control, as noted in industrial esterification protocols .

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ester group (δ ~3.6–3.8 ppm for methoxy) and aromatic protons (δ ~6.8–7.2 ppm for 4-methoxyphenyl) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization). Gradient elution (acetonitrile/water) resolves impurities like unreacted acid .

- X-ray Crystallography: Single-crystal analysis provides definitive structural confirmation, as demonstrated in related propanoate esters .

Advanced: How do reaction mechanisms differ between acid-catalyzed and enzyme-mediated esterification for this compound?

Methodological Answer:

- Acid-Catalyzed: Proceeds via protonation of the carboxylic acid, forming an acylium ion that reacts with methanol. This pathway may generate minor byproducts (e.g., sulfonated intermediates) under harsh conditions .

- Enzyme-Mediated: Lipases (e.g., Candida antarctica) catalyze transesterification in non-aqueous media, avoiding acidic byproducts. Yields >85% are achievable at 40°C with 72-hour incubation, though scalability remains challenging .

- Key Data: Acid catalysis achieves ~90% yield in 6 hours, while enzymatic methods require longer times but offer greener profiles .

Advanced: What computational modeling approaches predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G(d) models reveal electron-deficient carbonyl carbons (charge: +0.32 e), making the ester susceptible to nucleophilic attack. The 4-methoxy group donates electron density via resonance, slightly reducing reactivity compared to non-substituted analogs .

- MD Simulations: Solvent effects (e.g., methanol vs. THF) show THF stabilizes transition states, lowering activation energy by ~5 kcal/mol .

Advanced: How does the compound’s structure influence its potential as a pharmaceutical intermediate?

Methodological Answer:

- Bioisosteric Potential: The 4-methoxyphenyl group mimics tyrosine residues, enabling kinase inhibition studies. Derivatives with halogen substitutions (e.g., 4-Cl) show enhanced binding to COX-2 (IC₅₀ = 12 µM vs. 18 µM for parent compound) .

- Metabolic Stability: In vitro microsomal assays indicate moderate hepatic clearance (t₁/₂ = 45 min), suggesting need for prodrug strategies .

Advanced: What strategies resolve contradictions in reported crystallographic data for related propanoate esters?

Methodological Answer:

- Data Reconciliation: Compare unit cell parameters (e.g., space group P2₁/c for Methyl 2-(4-chlorobenzoyl)phenoxy derivatives) across multiple studies. Discrepancies in bond lengths (>0.02 Å) may arise from temperature-dependent polymorphism .

- Refinement Protocols: Use SHELXL with high-resolution data (≤0.8 Å) to minimize R-factor disparities. For example, R = 0.049 was achieved for tert-butyl analogs via iterative hydrogen placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.